molecular formula C13H16N2O2S B1219587 N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No. B1219587
M. Wt: 264.35 g/mol
InChI Key: JFJCXZVYYHCHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a member of benzothiazoles.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide and its derivatives demonstrate anticonvulsant and neuroprotective effects. For example, a study by Hassan, Khan, and Amir (2012) synthesized derivatives of N-(substituted benzothiazol-2-yl)amides, revealing that certain compounds displayed effective anticonvulsant properties and promising neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).

Photodynamic Therapy for Cancer Treatment

Benzothiazole derivatives show potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with benzothiazole, which exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Several studies have identified antimicrobial and antifungal activities in benzothiazole derivatives. For instance, Chauhan, Siddiqui, and Kataria (2015) synthesized 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole derivatives, which showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Chauhan, Siddiqui, & Kataria, 2015).

Anti-inflammatory Activity

Rathi, More, Deshmukh, and Chaudhari (2013) synthesized and evaluated a series of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives for in-vitro anti-inflammatory activity. The findings indicated significant anti-inflammatory activity in certain derivatives, highlighting the potential of benzothiazole compounds in treating inflammatory conditions (Rathi, More, Deshmukh, & Chaudhari, 2013).

Antihyperglycemic Agents

Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antihyperglycemic agents. This indicates the applicability of benzothiazole derivatives in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Anticancer Activity

Several benzothiazole derivatives have been identified with antitumor properties. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing promising anticancer activity against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

Product Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-7-9(17-3)4-5-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16)

InChI Key

JFJCXZVYYHCHFP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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